

Application Notes and Protocols: Ethylvanillin as a Reference Standard in Analytical Chemistry

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Compound of Interest

Compound Name: Ethylvanillin

Cat. No.: B1662144

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and standardized protocols for the use of **ethylvanillin** as a reference standard in analytical chemistry. **Ethylvanillin** (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic compound with a flavor and aroma similar to vanillin, but more potent. Due to its high purity and stability, it is widely used as a reference standard for the qualitative and quantitative analysis of flavorings in food, beverages, pharmaceutical formulations, and cosmetic products.

Properties of Ethylvanillin Reference Standard

Ethylvanillin is available as a certified reference material (CRM) from various suppliers, ensuring traceability to primary standards from organizations like USP and EP.[1] Key properties are summarized in Table 1.

Property	Value	Reference
Chemical Formula	C ₉ H ₁₀ O ₃	[2][3]
Molecular Weight	166.17 g/mol	[2][3]
CAS Number	121-32-4	[1][3][4]
Appearance	Colorless or white solid/crystals	[2][3]
Melting Point	74-77 °C	[1][5]
Boiling Point	295 °C	[3]
Solubility	Slightly soluble in water. Soluble in ethanol, methanol, and acetonitrile.	[2]
Purity	≥98%	[5]
Storage	2-30°C in a well-closed container.	[1]

Applications in Analytical Chemistry

Ethylvanillin reference standard is primarily used for:

- Method Development and Validation: Establishing and validating analytical methods for the quantification of **ethylvanillin** in various matrices.
- Quality Control: Ensuring the identity and purity of **ethylvanillin** in raw materials and finished products.
- Quantitative Analysis: Accurately determining the concentration of **ethylvanillin** in food products (e.g., dairy products, infant formula, baked goods), beverages, and pharmaceuticals.[1][4][6]
- Adulteration Detection: Identifying the fraudulent addition of synthetic **ethylvanillin** to natural vanilla extracts.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Ethylvanillin

This protocol is based on established methods for the analysis of vanillin and **ethylvanillin** in various samples.^{[7][8]}

Objective: To quantify the concentration of **ethylvanillin** in a liquid sample using an external standard calibration.

Materials:

- **Ethylvanillin** reference standard
- HPLC grade methanol
- HPLC grade water
- HPLC grade acetic acid or phosphoric acid
- Sample containing **ethylvanillin**
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 µm)

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system with a UV detector
- C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

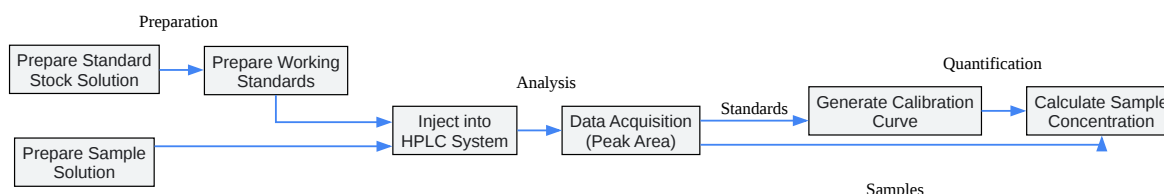
Procedure:

- Standard Stock Solution Preparation:

- Accurately weigh approximately 100 mg of **ethylvanillin** reference standard.
- Dissolve it in a 100 mL volumetric flask with methanol and dilute to the mark. This yields a stock solution of approximately 1000 µg/mL.
- Working Standard Solutions Preparation:
 - Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation:
 - For liquid samples, dilute an appropriate volume with the mobile phase to bring the expected **ethylvanillin** concentration within the calibration range.
 - For solid samples, perform a suitable extraction (e.g., solid-liquid extraction with methanol or acetonitrile) followed by dilution.
 - Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.2% phosphoric acid or 1% acetic acid).^{[7][8]}
 - Flow Rate: 1.0 mL/min.^[7]
 - Injection Volume: 10 µL.^[7]
 - Column Temperature: Ambient.
 - UV Detection Wavelength: 254 nm.^{[7][8]}
- Analysis:
 - Inject the working standard solutions to generate a calibration curve by plotting peak area versus concentration.
 - Inject the prepared sample solutions.

- Determine the concentration of **ethylvanillin** in the samples by interpolating their peak areas on the calibration curve.

Workflow for HPLC Analysis of **Ethylvanillin**:



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Caption: Workflow for the quantitative analysis of **ethylvanillin** using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Determination of **Ethylvanillin**

This protocol is suitable for the analysis of **ethylvanillin** in complex matrices like food products.

Objective: To identify and quantify **ethylvanillin** in a sample using GC-MS with an external standard.

Materials:

- **Ethylvanillin** reference standard
- GC grade solvent (e.g., acetone, methanol)
- Sample containing **ethylvanillin**
- Volumetric flasks

- Pipettes
- Solid-Phase Microextraction (SPME) fibers (optional, for headspace analysis)

Instrumentation:

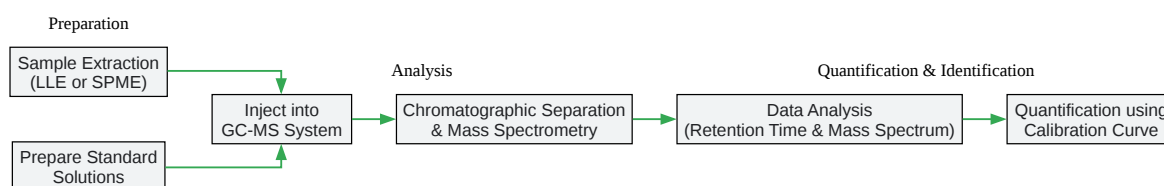
- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
- Capillary column (e.g., DB-5MS)

Procedure:

- Standard and Sample Preparation:
 - Prepare a stock solution and working standards of **ethylvanillin** in a suitable solvent (e.g., acetone) as described in the HPLC protocol.
 - Sample preparation may involve liquid-liquid extraction (e.g., with ether) or headspace SPME for volatile analysis. For colored samples, a cleanup step with Carbon-GCB may be necessary.[9]
- GC-MS Conditions:
 - Injection Mode: Splitless or split, depending on the concentration.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp to 250 °C at 10 °C/min.
 - Hold at 250 °C for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for **ethylvanillin** are m/z 166, 137, and 109.
- Analysis:
 - Generate a calibration curve by injecting the standard solutions.
 - Inject the prepared sample extracts.
 - Identify **ethylvanillin** based on its retention time and mass spectrum.
 - Quantify **ethylvanillin** using the peak area from the SIM chromatogram and the calibration curve.

Workflow for GC-MS Analysis of **Ethylvanillin**:



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Caption: Workflow for the GC-MS analysis of **ethylvanillin**.

Quantitative Data Summary

The performance of analytical methods for **ethylvanillin** quantification is summarized in Table 2.

Analytical Technique	Matrix	Linearity (R ²)	LOD	LOQ	Recovery (%)	Reference
HPLC-FLD	Milk Powder	0.9998	0.06 µg/kg	0.21 µg/kg	N/A	[10]
LC-MS/MS	Dairy Products	>0.99	6.2-20.1 µg/kg	N/A	87.6-101.7	[4][11][12]
GC-MS	Beverages	N/A	N/A	N/A	81-110	[9]
HS-SPME-GC-MS	Milk Powder	N/A	0.05 mg/kg	N/A	90.0-100	[13]
HPLC	Vanilla Extract	N/A	N/A	N/A	Good	[8]

LOD: Limit of Detection; LOQ: Limit of Quantification; N/A: Not Available in the cited reference.

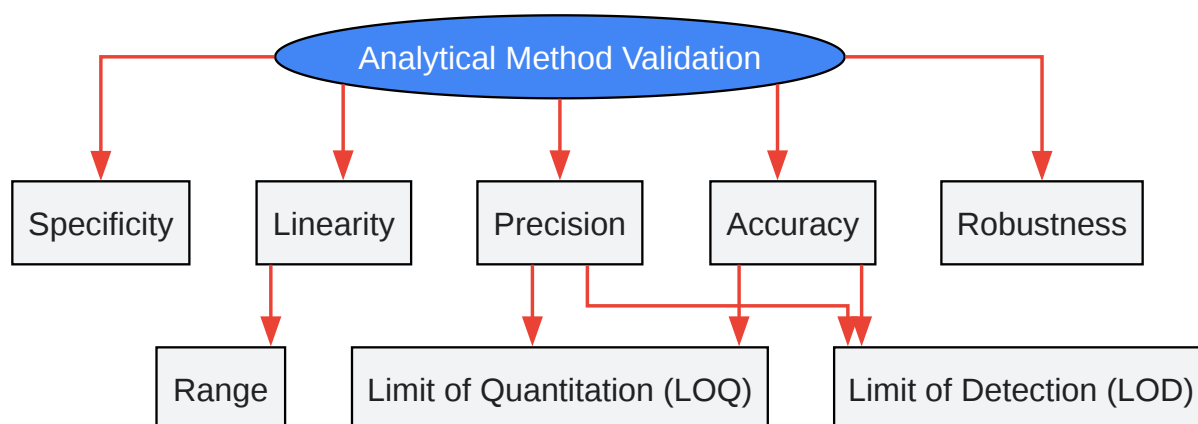
Method Validation Parameters

When using **ethylvanillin** as a reference standard to validate an analytical method, the following parameters should be assessed according to ICH guidelines:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components.
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship of Method Validation Parameters:



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Caption: Key parameters for analytical method validation.

By following these application notes and protocols, researchers, scientists, and drug development professionals can confidently use **ethylvanillin** as a reference standard for accurate and reliable analytical measurements.

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